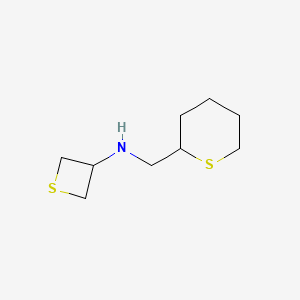
2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine typically involves the formation of the thiadiazole ring followed by the introduction of the methoxy and amine groups. One common method involves the reaction of 2-hydroxy-5-methoxyacetophenone with carbethoxyhydrazine to form the corresponding carbethoxyhydrazone. This intermediate is then treated with appropriate reagents to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Benzothiazole derivatives: These compounds also contain a sulfur-nitrogen heterocycle and are used in similar applications.
Uniqueness
2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine is unique due to the presence of both methoxy and amine groups, which can enhance its biological activity and chemical reactivity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C5H9N3OS |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
2-methoxy-2-(thiadiazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H9N3OS/c1-9-5(2-6)4-3-10-8-7-4/h3,5H,2,6H2,1H3 |
InChI Key |
AHRBWTSHHVRUDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CSN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


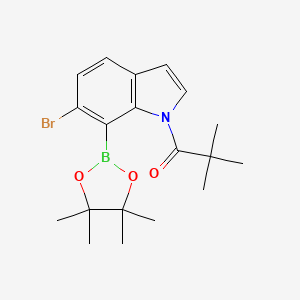
![(2S,3S)-2,3-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323661.png)
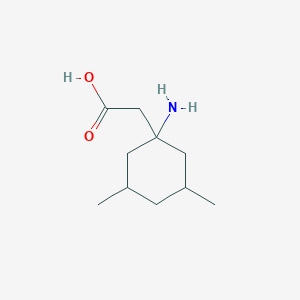
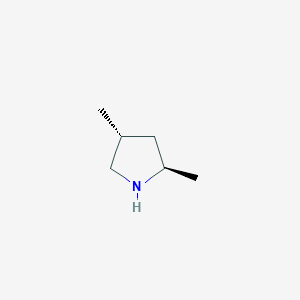

![4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13323688.png)
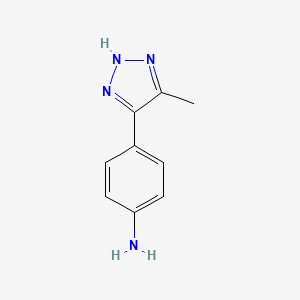

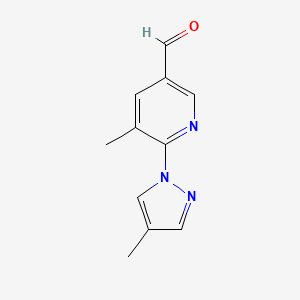
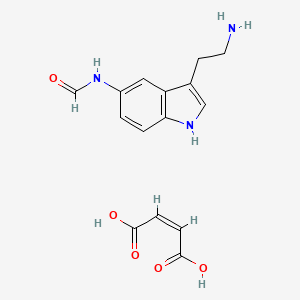
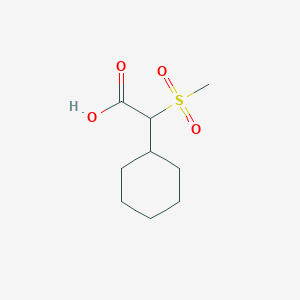

![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-2-(6-(4-isopropylpiperazin-1-yl)pyrazin-2-yl)-5-methylbenzo[d]thiazol-6-yl)acetic acid](/img/structure/B13323719.png)
